molecular formula C21H19N3O4S B2652646 (Z)-ethyl 2-((4-cyanobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-11-1

(Z)-ethyl 2-((4-cyanobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2652646
CAS No.: 864975-11-1
M. Wt: 409.46
InChI Key: UDFKRPMHQTXEMN-LNVKXUELSA-N
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Description

(Z)-ethyl 2-((4-cyanobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization
The chemical compound of interest has close relatives that have been synthesized for various research purposes. A related study by Mohamed, H. M. (2014) detailed the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. These compounds were synthesized using ethanol/TEA solutions at room temperature, highlighting a method that could potentially apply to the synthesis of the specified compound (Mohamed, 2014).

Spectral Characterization and Antimicrobial Activity
Research on imino-4-methoxyphenol thiazole derived Schiff base ligands, which are structurally related to the compound , was conducted by Vinusha, H. M., et al. (2015). These compounds were synthesized and characterized using various spectroscopic techniques and tested for their antimicrobial activities. This study demonstrates the potential for investigating the antimicrobial properties of the specified compound (Vinusha, H. M., et al., 2015).

Biological Activity
Another study explored the synthesis and biological activity of derivatives closely related to the compound of interest. Kuberkar, S. V., & Baheti, K. (2003) synthesized 4-ethyl carboxylate-5-imino-3-thiomethyl benzothiazolo[2,3-c]-1,2,4-triazepine and its derivatives. These compounds were evaluated for their analgesic and CNS depressant activities, suggesting a potential area of research for the compound (Kuberkar, S. V., & Baheti, K., 2003).

Heterocyclic Cores of Natural Products
The oxidative routes to synthesize heterocyclic cores of benzothiazole natural products, which are structurally similar to the specified compound, were explored by Blunt, C. E., et al. (2015). This research provides insight into the methods that could be adapted for synthesizing and exploring the natural product-like activities of the compound of interest (Blunt, C. E., et al., 2015).

Properties

IUPAC Name

ethyl 2-(4-cyanobenzoyl)imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-3-28-20(26)16-8-9-17-18(12-16)29-21(24(17)10-11-27-2)23-19(25)15-6-4-14(13-22)5-7-15/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFKRPMHQTXEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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